molecular formula C11H7BrN2O2 B1287834 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid CAS No. 928713-94-4

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B1287834
CAS No.: 928713-94-4
M. Wt: 279.09 g/mol
InChI Key: PSEHJLPPSYIOFA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C11H7BrN2O2 and its molecular weight is 279.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Biological Activity

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivatives have been synthesized and studied for their biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have shown moderate anti-inflammatory activity, indicating potential applications in medical treatments for inflammation-related conditions (Tozkoparan et al., 1999). Similarly, compounds derived from coumarin moiety with a pyrimidine structure have displayed significant analgesic and anti-pyretic activities, alongside the ability to interact with DNA, hinting at their potential for medical applications and studies on genetic materials (Keri et al., 2010).

2. Pharmacological Studies

Pyrimidine derivatives have been involved in pharmacological studies, with research showing their relevance in cardiotonic activities and the potential for treating cardiovascular diseases. For example, ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates were evaluated for their effects on guinea pig atria, indicating their significance in heart-related studies and treatments (Dorigo et al., 1996). Additionally, the novel antiplatelet and antiphlogistic activities of polycyclic pyrimidine derivatives make them a point of interest in the development of treatments for conditions related to blood clotting and inflammation (Bruno et al., 2001).

3. Anti-Tumor and Anti-Proliferative Activities

The anti-tumor and anti-proliferative properties of pyrimidine derivatives are significant, with studies showing their effectiveness in inhibiting tumor growth and enhancing antitumor resistance mechanisms. For instance, interferon-inducing pyrimidinones have displayed inhibitory effects on transplantable mouse bladder tumors, suggesting their potential as cancer treatments (Sidky et al., 1986). Another study on pyrimidinone-interferon inducers further supports their role in activating antitumor resistance mechanisms, such as activating macrophages and stimulating NK cells, emphasizing their importance in developing cancer therapies (Milas et al., 1983).

4. Optoelectronic Applications

Beyond biological activities, pyrimidine derivatives also show promise in optoelectronic applications. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials, highlighting their potential in the development of electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-(4-bromophenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHJLPPSYIOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589779
Record name 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928713-94-4
Record name 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.